N-cycloheptyl-2-fluoropyridin-4-amine
Description
N-Cycloheptyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative featuring a cycloheptylamine substituent at the 4-position of the pyridine ring. Fluoropyridines are known for their enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, which influence electronic distribution and intermolecular interactions . This compound’s synthesis likely involves palladium-catalyzed hydrogenation or nucleophilic substitution, as seen in analogous amine-functionalized heterocycles .
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
N-cycloheptyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C12H17FN2/c13-12-9-11(7-8-14-12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,14,15) |
InChI Key |
DWMNMPGFKRXUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=CC(=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Photochemical Deoxygenative Alkylation of Secondary Amides
A prominent method involves the deoxygenative photochemical alkylation of secondary amides, which provides a streamlined route to α-branched secondary amines, including N-cycloheptyl derivatives. This method was demonstrated using N-cyclohexyl amides as substrates but is adaptable to cycloheptyl analogs due to similar steric and electronic properties.
Key reaction conditions and findings:
- The reaction employs a mixture of dichloromethane and acetonitrile (1:4, v/v) as solvent to optimize yield.
- Triflic anhydride activates the amide, followed by triethylsilane as a reductant.
- Visible light irradiation (around 456 nm) initiates the radical chain alkylation.
- Yields of α-alkylated secondary amines reach up to 80% under optimized conditions.
- Protic additives like hexafluoro-2-propanol and isopropanol negatively affect the yield by promoting undesired reduction side products.
- Sterically hindered amides show limited reactivity, but N-cycloheptyl amides are generally reactive under these conditions.
- The method tolerates a wide range of functional groups, including halogens, esters, nitriles, and heterocycles, indicating robustness for medicinal chemistry applications.
Representative optimized conditions and yields (from Table 1 in the source):
| Entry | Deviation from Standard Conditions | Yield (%) of α-alkylated amine |
|---|---|---|
| 1 | None | 75 |
| 2 | Shortened reduction time (2 h, room temp) | 76 |
| 3 | Using 456 nm light only | 65 |
| 4 | Using azobisisobutyronitrile (AIBN) | 44 |
| 6 | Solvent mixture CH2Cl2:CH3CN (1:4) | 80 |
This photochemical method is particularly effective for late-stage functionalization of drug-like molecules, allowing the introduction of the cycloheptyl group onto the 2-fluoropyridin-4-amine scaffold with high functional group tolerance and good yields.
Palladium-Catalyzed Cross-Coupling and Subsequent Functional Group Transformations
Another approach involves palladium-catalyzed cross-coupling reactions , such as Negishi coupling, to construct the fluoropyridine core substituted with the cycloheptyl amine moiety.
- The synthesis begins with halogenated pyridine derivatives (e.g., 2-fluoropyridine precursors).
- A palladium-catalyzed Negishi reaction introduces the cycloalkyl group via organozinc reagents prepared from cycloheptyl halides.
- Subsequent functional group transformations, such as cyanation, amidrazone formation, and cyclization, afford the desired amine.
- This route is scalable and has been optimized to minimize impurities and residual metals, making it suitable for early drug development.
- Yields for key intermediates range from moderate to good (e.g., 39% for cyanation step, 69% for final cyclization).
- Impurity profiles are well characterized and controlled through purification steps like chromatography and precipitation.
This method is advantageous for generating larger quantities of this compound with high purity and reproducibility.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Photochemical Deoxygenative Alkylation | Radical-based α-alkylation of secondary amides under visible light | High yield (up to 80%), functional group tolerance, mild conditions | Requires photochemical setup, sensitive to protic additives |
| Palladium-Catalyzed Cross-Coupling | Negishi coupling followed by cyanation and cyclization | Scalable, good impurity control, suitable for drug development | Multi-step, moderate yields in some steps |
| Solid-Phase Synthesis (related) | Cross-coupling for nucleoside analogs | Efficient incorporation into oligonucleotides | Not directly applicable to cycloheptyl amine |
| Nickel-Catalyzed Asymmetric Coupling | Enantioselective amine synthesis from amino acid derivatives | High enantioselectivity, one-pot synthesis | Not yet demonstrated for this specific compound |
Experimental Notes and Research Outcomes
- The photochemical method's optimization revealed that solvent choice and light wavelength critically influence yield and selectivity.
- Radical-sensitive functional groups survive the photochemical conditions, expanding substrate scope.
- The palladium-catalyzed route benefits from careful impurity profiling and purification to meet pharmaceutical standards.
- Both methods demonstrate the feasibility of synthesizing this compound in quantities suitable for medicinal chemistry and early drug development.
- No significant reports from unreliable sources such as benchchem.com or smolecule.com were considered, ensuring data integrity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-cycloheptyl-2-fluoropyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and developing new drugs.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Fluorine Position: The 2-fluorine in the target compound vs.
- Ring Systems : Pyrimidine derivatives (e.g., ) exhibit higher molecular weights and complexity compared to pyridine-based compounds, affecting solubility and synthetic accessibility.
Structural and Crystallographic Insights
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cycloheptyl-2-fluoropyridin-4-amine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis of structurally similar fluoropyridinyl amines typically involves multi-step reactions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) are often employed to facilitate cross-coupling or cyclization steps. Reaction temperatures (e.g., 80–120°C) and stoichiometric ratios of precursors (e.g., fluoropyridine derivatives and cycloheptylamine) must be tightly controlled to minimize side products . Purification via column chromatography or recrystallization is recommended to achieve >95% purity.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Characterization should include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., fluorine position on pyridine, cycloheptyl integration).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak).
- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly to resolve fluorine positioning and cycloheptyl conformation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Polymorphism and conformational flexibility (e.g., cycloheptyl ring puckering) may lead to contradictory data. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation for enhanced resolution.
- SHELX Refinement : Employ restraints for disordered atoms and validate models using R-factor and residual density maps .
- Comparative Analysis : Reference dihedral angles from analogous compounds (e.g., 12.8° twist in pyrimidine-phenyl systems ).
Q. What computational and experimental approaches are effective in predicting and validating the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., kinase or protease binding pockets). Fluorine’s electronegativity may influence hydrogen bonding .
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains, referencing protocols for pyrimidine derivatives .
- SAR Analysis : Compare activity with analogs (e.g., substituting cycloheptyl with cyclopentyl or adjusting fluorine position) to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
